molecular formula C16H22O3 B14889664 Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate

Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate

Cat. No.: B14889664
M. Wt: 262.34 g/mol
InChI Key: SFRYUHVBJLTCGM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is a chemical compound known for its unique structure and properties It is an ester derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate typically involves the esterification of ibuprofen with ethanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug formulations and delivery systems.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H22O3/c1-5-18-15(17)14-16(4,19-14)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,14H,5,10H2,1-4H3

InChI Key

SFRYUHVBJLTCGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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